molecular formula C15H14F2N2O2 B10959193 (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10959193
M. Wt: 292.28 g/mol
InChI Key: YQWRJYJADZGDDX-VOTSOKGWSA-N
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Description

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound characterized by its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, a pyrazolyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 3-(difluoromethoxy)benzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with 1-ethyl-1H-pyrazol-4-yl ketone under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

(E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C15H14F2N2O2/c1-2-19-10-11(9-18-19)6-7-14(20)12-4-3-5-13(8-12)21-15(16)17/h3-10,15H,2H2,1H3/b7-6+

InChI Key

YQWRJYJADZGDDX-VOTSOKGWSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

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